molecular formula C5H6O4 B1669100 Citraconic acid CAS No. 498-23-7

Citraconic acid

Cat. No. B1669100
CAS RN: 498-23-7
M. Wt: 130.1 g/mol
InChI Key: HNEGQIOMVPPMNR-NSCUHMNNSA-N
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Description

Citraconic acid is an organic compound with the formula CH3C2H(CO2H)2. It is a white solid and the alkene is cis . The related trans alkene is called mesaconic acid . It is one of the pyrocitric acids formed upon the heating of citric acid .


Synthesis Analysis

Citraconic acid can be produced, albeit inefficiently, by oxidation of xylene and methylbutanols . In the laboratory, citraconic acid can be produced by thermal isomerization of itaconic acid anhydride to give citraconic anhydride, which can be hydrolyzed to citraconic acid . The required itaconic acid anhydride is obtained by dry distillation of citric acid .


Molecular Structure Analysis

The molecular formula of Citraconic acid is C5H6O4 . The IUPAC Standard InChI is InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2- .


Chemical Reactions Analysis

Citraconic acid is one of the pyrocitric acids formed upon the heating of citric acid . It can be produced by oxidation of xylene and methylbutanols . The acid displays the unusual property of spontaneously forming the anhydride, which, unlike maleic anhydride, is a liquid at room temperature .


Physical And Chemical Properties Analysis

Citraconic acid is a white solid . It has a molar mass of 130.099 g·mol−1 . It forms monoclinic crystals and is freely soluble in water . The density of Citraconic acid is 1.62 g/cm3 .

Scientific Research Applications

Biomedical Applications

Citraconic acid derivatives, particularly in the form of citrate-based polymers, have shown promise in various biomedical applications. These polymers are valued for their biodegradability, biocompatibility, and antimicrobial properties, making them suitable for wound dressing, tissue engineering, and other medical applications where antimicrobial properties are desired. Poly(octamethylene citrate) exhibited significant suppression of microbial proliferation, highlighting the potential of citrate-based polymers in preventing bacterial growth without the need for traditional antibacterial agents (Su et al., 2014).

Environmental and Agricultural Science

In environmental science, Citraconic acid, as part of citrate complexes, has been studied for its role in the biodegradation of uranium-citrate complexes. This research is crucial for the extraction and environmental management of uranium, indicating that citrate can help reduce the residual concentration of uranium-citrate complexes left in treated soils, potentially lowering the environmental impact of uranium extraction processes (Huang et al., 1998).

In agriculture, citric acid and its salts, including potentially citraconic acid derivatives, have been explored as biostimulants to enhance plant nutrition. Studies on organic potassium salts derived from citric acid have demonstrated improved growth, yield, and nutrient uptake in plants, suggesting that these organic salts can be effective alternatives to traditional inorganic fertilizers (Kundu et al., 2020).

Materials Science

Citraconic acid has also found applications in materials science, particularly in the synthesis of nanopowders and polymers. The citrate-nitrate auto-combustion synthesis method utilizes citric acid as a fuel to produce perovskite-type nanopowders, demonstrating the versatility of citric acid derivatives in synthesizing advanced materials with potential applications in catalysis, electronics, and energy storage (Deganello et al., 2009).

Safety And Hazards

Citraconic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Citraconic acid has attracted much attention as a biobased building block chemical . It is predicted that the annual market for Citraconic acid will exceed 410,000 tons by 2020 . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for Citraconic acid .

properties

IUPAC Name

(Z)-2-methylbut-2-enedioic acid
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGQIOMVPPMNR-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28259-97-4
Record name 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer
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DSSTOX Substance ID

DTXSID601019903
Record name Citraconic acid
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Molecular Weight

130.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Citraconic acid
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Solubility

783.0 mg/mL
Record name Citraconic acid
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Product Name

Citraconic acid

CAS RN

498-23-7, 7407-59-2
Record name Citraconic acid
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Record name 2-Methyl-2-butenedioic acid
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Record name CITRACONIC ACID
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Record name Citraconic acid
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Melting Point

88 - 94 °C
Record name Citraconic acid
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URL https://www.drugbank.ca/drugs/DB04734
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Record name Citraconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
BP Hogle, D Shekhawat, K Nagarajan… - Industrial & …, 2002 - ACS Publications
The formation and recovery of itaconic acid (IA) from mixed aqueous solutions of citraconic acid (CA) and succinic acid (SA) has been developed as part of an overall process to …
Number of citations: 21 pubs.acs.org
M Pulat, D Asıl - Journal of Applied Polymer Science, 2009 - Wiley Online Library
Semi‐interpenetrating polymer network hydrogels with different compositions of chitosan (Cs), acrylic acid, and citraconic acid were synthesized via free‐radical polymerization with …
Number of citations: 48 onlinelibrary.wiley.com
E Batchelor, W Jones - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
(IUCr) Citraconic Acid … Citraconic Acid … C54, 238-240 Citraconic Acid ELAINE BATCHELOR AND WILLIAM JONES Department of Chemistry, University of Cambridge …
Number of citations: 5 scripts.iucr.org
WF Goebel - Journal of the American Chemical Society, 1925 - ACS Publications
… The Addition of Hypochlorous Acid to Citraconic Acid.—Gottlieb4 previously prepared chlorocitramaleic acid by bubbling chlorine through a 2 % solution of sodium citraconate. It was …
Number of citations: 3 pubs.acs.org
GL Li, WD Yin, JY Zhang, GJ Du, YH Xia… - Russian Journal of …, 2022 - Springer
A Zn(II) coordination polymer, {[Zn(ca)(bpe)]·0.5H 2 O} n (H 2 ca = citraconic acid, bpe = 1,2-bi(4-pyridyl)ethylene) has been prepared by hydrothermal reaction, and characterized by …
Number of citations: 2 link.springer.com
M Sakai - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
The thermal reaction of citraconic acid (2) in water gives a mixture of products similar to that obtained from itaconic acid (1) in water. After 22 h at 170 C, the equilibrium composition …
Number of citations: 25 www.journal.csj.jp
M Jeria‐Orell, GC Pizarro… - Journal of applied …, 2009 - Wiley Online Library
Several copolymer hydrogels were prepared from radical copolymerization of 2‐hydroxypropyl methacrylate (HPMA) with itaconic acid (IA) and also with citraconic acid (CA) by using …
Number of citations: 16 onlinelibrary.wiley.com
M Pulat, GO Akalın, ND Karahan - Artificial cells, nanomedicine …, 2014 - Taylor & Francis
In this study, a series of semi-interpenetrating polymer network (IPN) hydrogels were prepared as a support material for lipase immobilization. Hydrogels were synthesized via free …
Number of citations: 20 www.tandfonline.com
S Majumdar, D Mukherjee, G Lepcha… - New Journal of …, 2023 - pubs.rsc.org
… the significance of itaconic and citraconic acid not only in the soft-… the itaconic and citraconic acid directed supramolecular … On the contrary, citraconic acid is able to form the metallogel …
Number of citations: 3 pubs.rsc.org
ÖB Üzüm, HB Durukan, S Kundakci… - Polymers for …, 2008 - Wiley Online Library
Highly swollen hydrogels made by the polymerization of acrylamide (AAm) with some anionic monomers such as citraconic acid (CITA) and sodium acrylate (SA) were investigated as a …
Number of citations: 22 onlinelibrary.wiley.com

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